molecular formula C17H19N3O2S B2367870 N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-17-4

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2367870
M. Wt: 329.42
InChI Key: IMYWWXDDOTZULV-UHFFFAOYSA-N
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Description

Among sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .


Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds often involves reactions with various substituents. For example, the synthesis of a compound with a similar structure involved the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The 2-aminothiazole scaffold is a five-membered ring containing both sulfur and nitrogen atoms. This structure is a key component in many medicinal compounds and has been associated with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole-based compounds can be quite diverse, depending on the substituents attached to the thiazole ring. The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
    • Methods : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
    • Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized and evaluated for their neuraminidase inhibitory activities .
    • Methods : The compounds were synthesized and their structures were characterized by 1H NMR, MS and elemental analyses. The crystal structures of some compounds were determined by single-crystal X-ray diffraction .
    • Results : The compounds were evaluated in vitro at the concentration of 40 μg/mL. Some compounds exhibited potent inhibitory activity against neuraminidase .
  • Scientific Field: Medicinal Chemistry

    • Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their antimicrobial and anticancer drug resistance properties .
    • Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .
    • Results : The results of this study are not specified in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
    • Methods : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
    • Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized and evaluated for their neuraminidase inhibitory activities .
    • Methods : The compounds were synthesized and their structures were characterized by 1H NMR, MS and elemental analyses. The crystal structures of some compounds were determined by single-crystal X-ray diffraction .
    • Results : The compounds were evaluated in vitro at the concentration of 40 μg/mL. Some compounds exhibited potent inhibitory activity against neuraminidase .
  • Scientific Field: Medicinal Chemistry

    • Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their antimicrobial and anticancer drug resistance properties .
    • Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .
    • Results : The results of this study are not specified in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory properties .
    • Methods : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
    • Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized and evaluated for their neuraminidase inhibitory activities .
    • Methods : The compounds were synthesized and their structures were characterized by 1H NMR, MS and elemental analyses. The crystal structures of some compounds were determined by single-crystal X-ray diffraction .
    • Results : The compounds were evaluated in vitro at the concentration of 40 μg/mL. Some compounds exhibited potent inhibitory activity against neuraminidase .
  • Scientific Field: Medicinal Chemistry

    • Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their antimicrobial and anticancer drug resistance properties .
    • Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .
    • Results : The results of this study are not specified in the source .

Future Directions

Given the wide range of biological activities associated with 2-aminothiazole-based compounds, there is significant interest in developing new compounds with this scaffold for various therapeutic applications. The current focus is on the synthetic strategies developed to access novel 2-aminothiazole derivatives .

properties

IUPAC Name

N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-2-4-12(5-3-11)9-18-15(21)8-14-10-23-17(19-14)20-16(22)13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYWWXDDOTZULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

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